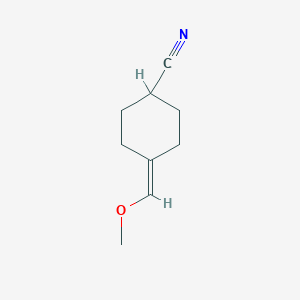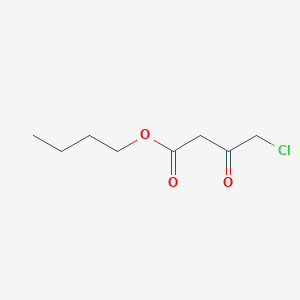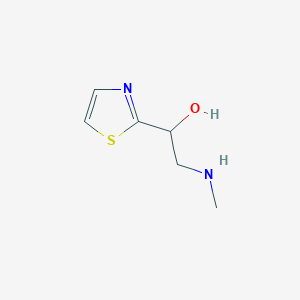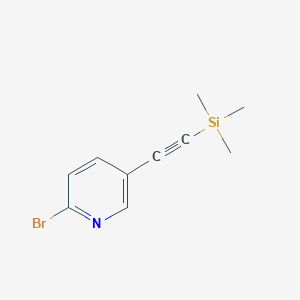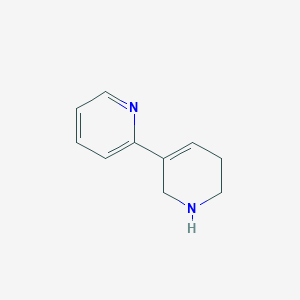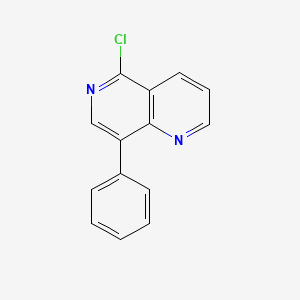
5-Chloro-8-phenyl-1,6-naphthyridine
概要
説明
5-Chloro-8-phenyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with phenylhydrazine, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
化学反応の分析
Types of Reactions
5-Chloro-8-phenyl-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of 8-Phenyl-1,6-naphthyridine.
Substitution: Formation of 8-Phenyl-5-methoxy-1,6-naphthyridine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Used in the development of new materials with specific photophysical properties.
作用機序
The mechanism of action of 5-Chloro-8-phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is known to interact with DNA and disrupt its replication.
類似化合物との比較
Similar Compounds
8-Phenyl-1,6-naphthyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1,6-naphthyridine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
8-Phenyl-5-methoxy-1,6-naphthyridine: Substitution of chlorine with a methoxy group, which may alter its chemical properties.
Uniqueness
5-Chloro-8-phenyl-1,6-naphthyridine is unique due to the presence of both the phenyl and chlorine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H9ClN2 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
5-chloro-8-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-7-4-8-16-13(11)12(9-17-14)10-5-2-1-3-6-10/h1-9H |
InChIキー |
YGXPELOLBGVPOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=C2N=CC=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
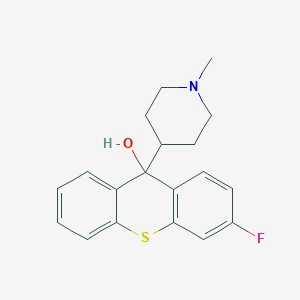
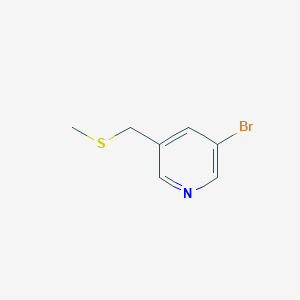
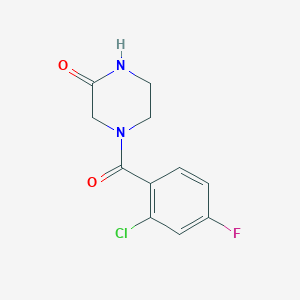
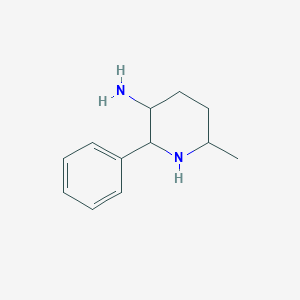
![tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)
![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)
